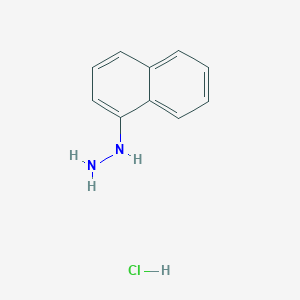

1-Naphthylhydrazine hydrochloride

概要

説明

1-Naphthylhydrazine hydrochloride is an organic compound with the molecular formula C₁₀H₁₁ClN₂ and a molecular weight of 194.66 g/mol . It is a derivative of hydrazine and naphthalene, and it appears as a white to light gray or light orange powder or crystal . This compound is primarily used in organic synthesis and analytical chemistry.

準備方法

1-Naphthylhydrazine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 1-naphthylamine with hydrazine hydrate . The reaction typically occurs under acidic conditions, and the product is isolated as a hydrochloride salt. Another method involves the reduction of 1-nitronaphthalene using tin(II) chloride in hydrochloric acid . Industrial production methods often involve similar reaction conditions but are optimized for higher yields and purity.

化学反応の分析

1-Naphthylhydrazine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinone derivatives.

Reduction: It can be reduced to form 1-naphthylamine.

Substitution: It can undergo substitution reactions with various electrophiles to form substituted hydrazine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like tin(II) chloride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chemical Synthesis

1-NHHC serves as a crucial intermediate in the synthesis of various chemical compounds. Its applications include:

- Dyes and Pigments : 1-NHHC is used to produce azo dyes and other colorants, which are essential in textile and printing industries. The compound's ability to form stable complexes with metal ions enhances the color properties of dyes .

- Pharmaceuticals : It plays a role in synthesizing pharmaceutical agents, particularly those targeting specific biological pathways. For instance, derivatives of 1-NHHC have been investigated for their anti-cancer properties.

- Agrochemicals : The compound is also employed in the development of pesticides and herbicides, contributing to agricultural productivity.

Analytical Chemistry

1-NHHC has gained prominence as an analytical reagent due to its unique properties:

- MALDI-TOF MS Matrix : It is utilized as a matrix for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). This application exploits its strong UV absorption and low background interference, allowing for the sensitive detection of small molecules such as glucose and homogentisic acid, even in complex biological samples .

- Chromatography : The compound has been used in chromatographic techniques for the separation and identification of various analytes. Its reactivity with carbonyl compounds facilitates the formation of hydrazones, which can be easily detected and quantified.

Biological Applications

Research has highlighted several biological activities associated with 1-NHHC:

- Antioxidant Properties : Studies indicate that 1-NHHC exhibits antioxidant activity, making it a candidate for formulations aimed at reducing oxidative stress in biological systems.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, suggesting its utility in drug development for metabolic disorders .

Case Study 1: Synthesis of Azo Dyes

A study investigated the synthesis of azo dyes using 1-NHHC as an intermediate. The reaction conditions were optimized to enhance yield and purity. The resulting dyes demonstrated excellent stability and colorfastness properties, making them suitable for industrial applications.

Case Study 2: MALDI-TOF MS Application

In a clinical study, researchers employed 1-NHHC as a matrix for MALDI-TOF MS to analyze glucose levels in diabetic patients. The method achieved a detection limit of 1 amol, significantly improving diagnostic capabilities compared to traditional methods. This application underscores the potential of 1-NHHC in clinical diagnostics .

Summary Table of Applications

| Application Area | Specific Uses | Notable Characteristics |

|---|---|---|

| Chemical Synthesis | Dyes, Pharmaceuticals, Agrochemicals | Intermediate for various chemical reactions |

| Analytical Chemistry | MALDI-TOF MS Matrix, Chromatography | Strong UV absorption; low background interference |

| Biological Applications | Antioxidant activity; Enzyme inhibition | Potential therapeutic applications |

作用機序

The mechanism of action of 1-Naphthylhydrazine hydrochloride involves its ability to form hydrazones and azo compounds through reactions with carbonyl compounds. These reactions typically occur via nucleophilic addition of the hydrazine group to the carbonyl group, followed by dehydration to form the hydrazone or azo compound . The molecular targets and pathways involved depend on the specific application and the nature of the carbonyl compound being targeted.

類似化合物との比較

1-Naphthylhydrazine hydrochloride can be compared with other similar compounds, such as:

2-Naphthylhydrazine hydrochloride: Similar in structure but with the hydrazine group attached to the second position of the naphthalene ring.

Phenylhydrazine hydrochloride: Contains a phenyl group instead of a naphthyl group.

4-Methoxyphenylhydrazine hydrochloride: Contains a methoxy-substituted phenyl group.

The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and analytical chemistry. Its naphthyl group provides distinct electronic and steric properties compared to other hydrazine derivatives.

生物活性

1-Naphthylhydrazine hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and radical scavenging. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

This compound, with the chemical formula C10H10N2·HCl, is a hydrazine derivative that exhibits various chemical properties conducive to biological interactions. The compound is known for its ability to act as a radical scavenger and has shown cytotoxic effects against several cancer cell lines.

Biological Activities

1. Radical Scavenging Activity

This compound has demonstrated significant radical scavenging capabilities. It acts effectively against DPPH• (2,2-diphenyl-1-picrylhydrazyl) and HO• (hydroxyl radicals), which are common reactive oxygen species (ROS) implicated in oxidative stress and cellular damage. Studies have quantified this activity, indicating that the compound can neutralize free radicals, thereby potentially mitigating oxidative stress-related damage in biological systems .

2. Cytotoxicity Against Cancer Cell Lines

The compound has shown promising results in cytotoxicity assays against prostate (PC-3) and colon (HT-29) cancer cell lines. In vitro studies reveal that this compound exhibits dose-dependent cytotoxic effects, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression .

Mechanistic Insights

Binding Affinity and Molecular Interactions

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins such as bovine serum albumin (BSA). These studies indicate strong binding affinity, which may enhance the bioavailability of the compound in therapeutic applications. The interactions are characterized by hydrogen bonding and π-π stacking with aromatic residues in BSA .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Prostate Cancer Cell Line

In a study assessing the effects of this compound on PC-3 cells, researchers observed a marked decrease in cell viability at concentrations above 20 µM after 48 hours of exposure. The study utilized flow cytometry to analyze apoptosis markers, revealing significant increases in early apoptotic cells compared to control groups.

Case Study 2: Colon Cancer Cell Line

Another study focusing on HT-29 cells demonstrated similar results, with IC50 values indicating potent cytotoxicity. The researchers noted morphological changes consistent with apoptosis upon treatment with the compound, further supporting its potential as an anticancer agent.

特性

IUPAC Name |

naphthalen-1-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,12H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSSYOCJFZSKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883816 | |

| Record name | Hydrazine, 1-naphthalenyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-56-3 | |

| Record name | 1-Naphthylhydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, 1-naphthalenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, 1-naphthalenyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (naphthalen-1-yl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。